molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 960257-46-9

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

Cat. No. B120568
CAS RN: 960257-46-9
M. Wt: 352.34 g/mol
InChI Key: OYRSKXCXEFLTEY-UHFFFAOYSA-N
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Description

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, also known as “DPD”, is a small molecule with a wide range of applications in the scientific research field. It is a versatile dioxopyrrolidine-based compound that has been used in a variety of laboratory experiments, ranging from biochemical studies to drug synthesis. DPD is a highly reactive molecule that can be used in a variety of reactions to synthesize various compounds. Its reactivity and versatility make it an ideal choice for many laboratory experiments.

Scientific Research Applications

Antibody Drug Conjugates (ADCs)

This compound is utilized in the development of novel antibody drug conjugates . ADCs are a class of targeted therapy drugs that combine monoclonal antibodies specific to surface antigens present on particular tumor cells with highly potent anti-cancer agents . The compound’s reactive groups allow for the conjugation of cytotoxic drugs to the antibodies, which can then selectively deliver these agents to cancer cells, minimizing the impact on healthy cells.

Mechanism of Action

Target of Action

The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.

Mode of Action

The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

properties

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKXCXEFLTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391539
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

CAS RN

960257-46-9
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

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